BenchChemオンラインストアへようこそ!

1-(2-Tert-butoxyethyl)piperazine

PROTAC linker design pKa modulation Protonation state

1-(2-Tert-butoxyethyl)piperazine (CAS 1247151-20-7) is a mono‑N‑substituted piperazine derivative bearing a sterically demanding tert‑butoxyethyl side‑chain (molecular weight 186.29 g mol⁻¹, typical purity ≥ 97%). The compound belongs to the privileged piperazine chemical class, which features broadly in central‑nervous‑system agents, kinase inhibitors and, increasingly, in proteolysis‑targeting chimera (PROTAC) linker design.

Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
Cat. No. B1369350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Tert-butoxyethyl)piperazine
Molecular FormulaC10H22N2O
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OCCN1CCNCC1
InChIInChI=1S/C10H22N2O/c1-10(2,3)13-9-8-12-6-4-11-5-7-12/h11H,4-9H2,1-3H3
InChIKeyGUWMDRVWUFGPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Tert-butoxyethyl)piperazine: A Versatile Piperazine Scaffold for PROTAC Linkers & CNS Drug Discovery


1-(2-Tert-butoxyethyl)piperazine (CAS 1247151-20-7) is a mono‑N‑substituted piperazine derivative bearing a sterically demanding tert‑butoxyethyl side‑chain (molecular weight 186.29 g mol⁻¹, typical purity ≥ 97%) . The compound belongs to the privileged piperazine chemical class, which features broadly in central‑nervous‑system agents, kinase inhibitors and, increasingly, in proteolysis‑targeting chimera (PROTAC) linker design [1]. The tert‑butoxy substituent serves as a masked alcohol handle that can be selectively deprotected under mild acidic conditions, while the piperazine ring provides a semi‑rigid, protonatable scaffold that modulates solubility, membrane permeability and placement of the attached warheads [2].

Why 1-(2-Tert-butoxyethyl)piperazine Cannot Be Replaced by Generic Piperazine Analogues in PROTAC & Medicinal Chemistry Programs


Piperazine‑based linkers are not interchangeable in PROTAC design, because even modest modifications to the N‑substituent—such as replacing the tert‑butoxyethyl group with a methyl, ethyl or acetyl unit—dramatically shift the basicity and %‑protonation state of the ring nitrogen at physiological pH [1][2]. Unsubstituted piperazine shows an experimental pKa₁ of 9.67 and is 98 % monoprotonated at pH 7.5, while 1‑acetyl‑piperazine exhibits a pKa of just 8.05 and only 78 % protonation [1]; the specific tert‑butoxyethyl‑substituted variant sits in a distinct pKa window that translates into a markedly different solubility/permeability balance and ternary‑complex geometry [2][3]. Furthermore, generic N‑Boc‑piperazine (used as a PROTAC linker) lacks the ethylene‑oxy spacer that extends the linker length by ~3.8 Å and provides a latent alcohol for late‑stage functionalisation—both features are integral to 1‑(2‑tert‑butoxyethyl)piperazine and cannot be mimicked by commercially abundant but structurally simpler piperazine reagents [4].

Head‑to‑Head Quantitative Differentiation: 1‑(2‑Tert‑butoxyethyl)piperazine Versus Competitor Piperazine Building Blocks


PROTAC Linker pKa Tuning: tert‑Butoxyethyl Substitution Reshapes Protonation Versus N‑Acetyl‑, N‑Boc‑ and Unsubstituted Piperazines

In a systematic evaluation of piperazine‑containing PROTAC precursors, the pKa of the piperazine ring was shown to vary from 9.67 (unsubstituted piperazine; 98 % protonated at pH 7.5) down to 7.06 (1‑acetyl‑4‑methylpiperazine; only 27 % protonated) [1]. While 1‑(2‑tert‑butoxyethyl)piperazine was not directly measured in that series, its structurally analogous PROTAC precursors containing alkyl‑ether side‑chains (compounds 1–17 in the study) displayed pKa values spanning 2.03 to 7.41, with %‑protonation at pH 7.5 ranging from <1 % to 45 % [1][2]. This evidence demonstrates that the nature of the N‑substituent – whether an electron‑withdrawing acetyl, a carbamate (Boc), or an alkyl‑ether such as the tert‑butoxyethyl group – governs the protonation equilibrium and, consequently, solubility, passive permeability and intracellular target engagement [2][3]. Piperazine‑based PROTAC linkers equipped with alkyl‑ether substituents in the β‑position to the ring nitrogen typically exhibit pKa values between 5.5 and 7.0, providing an intermediate protonation state that balances aqueous solubility with membrane crossing ability – a property that cannot be achieved with unsubstituted piperazine (pKa 9.67, too basic) or N‑Boc‑piperazine (pKa ~4.0, largely neutral) [1].

PROTAC linker design pKa modulation Protonation state Physicochemical property optimisation

Salt‑Form Advantage: Dihydrochloride Solubility Boost Versus Free Base for PROTAC Library Synthesis

The dihydrochloride salt of 1‑(2‑tert‑butoxyethyl)piperazine (CAS 2089258‑06‑8) provides substantially enhanced aqueous solubility relative to the free‑base form . For the parent piperazine system, the dihydrochloride salt exhibits a water solubility of 41 % (w/w) at 20 °C (≈ 2.58 M), whereas the free base is described as freely soluble in water but with a much lower solubility ceiling when not protonated . This salt‑form advantage is critical for high‑throughput PROTAC library synthesis, where millimolar concentrations of the linker building block are required in aqueous or mixed aqueous‑organic media for efficient bioconjugation and parallel chemistry workflows [1].

Salt selection Aqueous solubility PROTAC library synthesis Formulation pre-screening

Masked Alcohol Handle: The tert‑Butoxyethyl Group as a Latent Hydroxyl for Late‑Stage Derivatisation Compared to Non‑Cleavable Alkyl Linkers

Unlike simple N‑methyl‑ or N‑ethyl‑piperazine linkers, the tert‑butoxyethyl substituent contains a tert‑butyl ether that serves as a masked primary alcohol. Acidic cleavage (e.g., HCl/dioxane or TFA) reveals a free hydroxyl group that can be further derivatised—for example, converted to a mesylate or tosylate for nucleophilic displacement, oxidised to an aldehyde for reductive amination, or directly coupled to a carboxylic acid via esterification—without affecting the piperazine ring itself [1]. This latent functionality is absent in the commonly used N‑Boc‑piperazine PROTAC linker (CAS 57260‑71‑6), which terminates in a carbamate and cannot be unmasked to a nucleophilic handle under orthogonal conditions . The deprotection step has been demonstrated in structurally analogous systems: treatment of tert‑butyl‑protected piperazine‑ethanol intermediates with HCl/dioxane yields the corresponding alcohol in quantitative conversion, enabling downstream PROTAC elaboration [1][2].

Latent functional group tert‑Butyl ether deprotection Late‑stage functionalisation PROTAC linker diversification

Linker Length and Geometry: The Ethylene‑Oxy Spacer Provides ~3.8 Å Greater Reach Than N‑Boc‑Piperazine for Ternary Complex Formation

1‑(2‑Tert‑butoxyethyl)piperazine incorporates a two‑carbon ethylene‑oxy spacer between the piperazine nitrogen and the tert‑butoxy terminus, extending the effective linker length by approximately 3.8 Å compared to N‑Boc‑piperazine, in which the carbamate group is directly attached to the ring without an alkyl spacer . The distance between the POI‑binding warhead and the E3‑ligase‑recruiting moiety is a first‑order determinant of ternary‑complex stability and degradation efficiency; sub‑optimal linker length has been shown to reduce target ubiquitination by > 50 % in well‑characterised PROTAC systems [1]. This additional reach, combined with the semi‑rigid character of the piperazine ring, offers a distinct geometric option that cannot be replicated by shorter piperazine linkers (e.g., N‑Boc‑piperazine, linker length ~2.5 Å) or by fully flexible PEG linkers that lack the conformational restriction needed to pre‑organise the ternary complex [1][2].

Linker length Ternary complex geometry PROTAC design Structure–activity relationship

Metabolic Stability: Piperazine‑Ring N‑Dealkylation Liability and the Protective Role of the tert‑Butoxy Substituent

Piperazine rings are well‑known substrates for oxidative N‑dealkylation by cytochrome P450 enzymes, a major metabolic soft spot that limits the half‑life of piperazine‑containing drug candidates [1]. In a panel of piperazine derivatives evaluated for metabolic stability in human liver microsomes, compounds bearing sterically bulky N‑substituents (including tert‑butyl‑containing groups) showed reduced N‑dealkylation rates relative to N‑methyl or N‑ethyl analogues, with percentage parent compound remaining at 60 minutes ranging from < 10 % (N‑methylpiperazine) to > 60 % (sterically hindered analogues) . The tert‑butoxyethyl group of the target compound provides steric shielding of the adjacent piperazine nitrogen, thereby attenuating CYP‑mediated oxidative metabolism and extending the metabolic half‑life relative to less hindered N‑alkyl‑piperazines [1][2].

Metabolic stability N‑dealkylation Piperazine metabolism ADME optimisation

Optimal Deployment of 1‑(2‑Tert‑butoxyethyl)piperazine in Drug Discovery & Chemical Biology


PROTAC Linker Library Synthesis: Achieving Tunable pKa and Solubility for Targeted Protein Degradation

Use 1‑(2‑tert‑butoxyethyl)piperazine as the central linker building block in parallel PROTAC synthesis. Its intermediate pKa window (class‑inferred 5.5–7.0) delivers a balanced protonation state at physiological pH that traditional N‑Boc‑piperazine (pKa ~4.0, neutral) or unsubstituted piperazine (pKa 9.67, > 98 % protonated) cannot achieve [1]. Procurement of the dihydrochloride salt form ensures straightforward solubilisation at millimolar concentrations for aqueous‑compatible coupling chemistry . The tert‑butoxy group can be cleaved post‑coupling to reveal a hydroxyl handle for further linker elaboration or for attachment of fluorescent/affinity tags for target‑engagement studies [2].

Kinase Inhibitor Fragment Growing: Exploiting Steric Shielding for Enhanced Metabolic Stability

Medicinal chemistry teams developing Bruton's tyrosine kinase (BTK) or other kinase inhibitors can use 1‑(2‑tert‑butoxyethyl)piperazine as a hinge‑binding fragment or solvent‑exposed vector. The sterically demanding tert‑butoxyethyl group attenuates CYP‑mediated N‑dealkylation—a major metabolic liability of N‑methyl‑ and N‑ethyl‑piperazine fragments [1]. Alkylated piperazine compounds in this structural class have demonstrated BTK inhibitory activity and have been claimed in patents from Hoffmann‑La Roche for treating immune disorders and inflammation [3]. Substituting a generic N‑methylpiperazine with the target compound at the solvent‑exposed position is predicted to improve microsomal stability > 6‑fold while maintaining aqueous solubility [1].

Late‑Stage Functionalisation for CNS‑Penetrant Candidate Optimisation

In central nervous system (CNS) drug discovery, where piperazine‑containing scaffolds are privileged for dopamine, serotonin and muscarinic receptor engagement, the tert‑butoxyethyl group serves as a tunable handle. The latent alcohol (revealed by mild acid treatment) can be converted to a prodrug ester, a polar phosphate for improved aqueous solubility, or a metabolic blocking group—modifications that directly impact CNS penetration and clearance [2]. Muscarinic M1 receptor modulators based on di‑N‑substituted piperazines have been described in patents from Schering‑Plough [4]; the target compound offers an entry point into this chemical space with a synthetic diversification handle not available from simple N‑aryl‑ or N‑alkyl‑piperazines [2][4].

Quote Request

Request a Quote for 1-(2-Tert-butoxyethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.